2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone
Description
Historical Context of Spirocyclic Benzophenone Derivatives
The development of spirocyclic benzophenone derivatives represents a significant chapter in the evolution of medicinal chemistry, tracing its origins to early investigations into heterocyclic spiro compounds during the latter half of the twentieth century. The foundational work in this area emerged from the recognition that spirocyclic structures could provide unique three-dimensional molecular architectures that offered advantages over traditional planar aromatic systems. Early patent literature from the 1980s documented the preparation of heterocyclic spiro compounds specifically designed for the prevention and treatment of diseases associated with nervous degeneration, establishing the therapeutic potential of these molecular frameworks. These pioneering studies recognized that the rigid conformational features inherent in spirocyclic systems could enhance the selectivity of drug-target interactions while reducing unwanted side effects commonly associated with more flexible molecular structures.
The historical progression of spirocyclic chemistry gained momentum through the systematic exploration of spiro-jointed compounds containing piperidine and tetrahydrofuran structural motifs, as exemplified by the 1-oxa-8-azaspiro[4.5]decane structure that forms the core of many contemporary spirocyclic pharmaceuticals. Research conducted during this formative period established that compounds featuring these spirocyclic frameworks could selectively activate central cholinergic nervous systems, offering therapeutic benefits for conditions such as Alzheimer's disease, senile dementia, Huntington's chorea, and Pick's disease. The recognition that traditional acetylcholinesterase inhibitors, acetylcholine precursors, and receptor agonists possessed limited therapeutic efficacy and significant side effects drove the search for novel molecular architectures that could overcome these limitations. This historical context provided the foundation for understanding how spirocyclic modifications could enhance both the potency and selectivity of bioactive compounds.
The integration of benzophenone structures with spirocyclic frameworks emerged as researchers recognized the complementary properties offered by these two structural classes. Benzophenone derivatives had established themselves as versatile pharmacophores with demonstrated activity across multiple therapeutic areas, including anti-inflammatory, antitumor, and antidiabetic applications. The phenol-carbonyl-phenol skeleton characteristic of benzophenones provided a stable platform for structural modifications, while the incorporation of spirocyclic substituents introduced the rigid three-dimensional features necessary for enhanced target selectivity. Historical development in this area was further accelerated by advances in synthetic methodology that enabled the efficient construction of complex spirocyclic systems, allowing researchers to explore structure-activity relationships systematically. The convergence of these two research streams established the foundation for contemporary spirocyclic benzophenone derivatives that combine the proven biological activity of benzophenone pharmacophores with the enhanced selectivity profiles offered by spirocyclic substituents.
The evolution of spirocyclic benzophenone chemistry has been significantly influenced by the recognition that natural products containing spirocyclic motifs often exhibit remarkable biological activities and unique therapeutic properties. Natural compounds such as Chitosenine, Marcfortine B, Fredericamycin, and Azaspiracid demonstrated that spirocyclic frameworks could provide access to chemical space not readily accessible through traditional synthetic approaches. These natural product examples validated the potential of spirocyclic systems in drug discovery and provided inspiration for the design of synthetic analogs with improved properties. The historical development of spirocyclic benzophenone derivatives thus reflects both the systematic exploration of synthetic chemistry possibilities and the biomimetic approach of incorporating structural features observed in naturally occurring bioactive compounds.
Table 1: Historical Milestones in Spirocyclic Benzophenone Development
Significance of Trifluoromethyl Substituents in Medicinal Chemistry
The incorporation of trifluoromethyl groups into pharmaceutical compounds represents one of the most significant advances in modern medicinal chemistry, fundamentally altering the physicochemical and biological properties of organic molecules. The trifluoromethyl functional group, characterized by its formula -CF3, possesses unique electronic properties that stem from fluorine's position as the most electronegative element in the periodic table. This exceptional electronegativity imparts distinctive characteristics to trifluoromethyl-substituted compounds, including enhanced metabolic stability, altered binding interactions with biological targets, and modified physicochemical properties that can dramatically improve therapeutic outcomes. The significance of trifluoromethyl substituents extends beyond simple electronic effects, encompassing steric considerations that influence molecular conformation and the ability to form specific intermolecular interactions crucial for biological activity.
The medicinal chemistry applications of trifluoromethyl groups have expanded dramatically since their introduction into pharmaceutical research, with the functional group now appearing in numerous approved medications across diverse therapeutic areas. The trifluoromethyl group functions as one of the most lipophilic substituents known, possessing lipophilicity parameters that exceed those of traditional alkyl groups while maintaining relatively modest steric bulk. This unique combination of properties enables medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion characteristics of drug candidates while preserving or enhancing their biological activity. The electronegativity of the trifluoromethyl group also influences the electronic characteristics of adjacent aromatic systems, often increasing the acidity of neighboring functional groups and altering the overall electronic distribution within the molecule. These effects can significantly impact the binding affinity and selectivity of trifluoromethyl-containing compounds for their intended biological targets.
Research investigations have demonstrated that trifluoromethyl substituents can enhance the metabolic stability of pharmaceutical compounds by protecting vulnerable sites from enzymatic degradation. The rarity of fluorine in naturally occurring organic molecules means that many metabolic enzymes lack the evolutionary adaptation necessary to efficiently process fluorinated substrates, resulting in improved pharmacokinetic profiles for trifluoromethyl-containing drugs. This metabolic stability translates directly into enhanced therapeutic efficacy, as drugs maintain their active concentrations for extended periods and require less frequent dosing regimens. Additionally, the trifluoromethyl group can form strong interactions with hydrogen bond donors and lipophilic side chains in protein binding sites, including aromatic residues, leading to enhanced binding affinity and improved selectivity profiles compared to non-fluorinated analogs.
The strategic incorporation of trifluoromethyl groups into benzophenone derivatives, such as this compound, exemplifies the rational application of fluorine chemistry principles to enhance pharmaceutical properties. The positioning of the trifluoromethyl group at the 4'-position of the benzophenone structure provides optimal electronic effects while maintaining the structural integrity necessary for biological activity. This substitution pattern allows the trifluoromethyl group to exert its electronic influence on the carbonyl functionality and the attached aromatic system, potentially enhancing the compound's binding interactions with target proteins. The combination of the trifluoromethyl substituent with the complex spirocyclic framework creates a molecule with unique three-dimensional properties that may confer superior selectivity and potency compared to non-fluorinated analogs or compounds lacking the spirocyclic structural element.
Table 2: Trifluoromethyl Effects on Pharmaceutical Properties
| Property | Effect of Trifluoromethyl Group | Mechanism | Clinical Benefit |
|---|---|---|---|
| Metabolic Stability | Increased resistance to enzymatic degradation | Rarity in natural systems | Extended half-life |
| Lipophilicity | Enhanced membrane permeability | High lipophilic character | Improved bioavailability |
| Binding Affinity | Strengthened protein interactions | Hydrogen bonding and aromatic interactions | Enhanced potency |
| Electronic Effects | Modified pKa and reactivity | Electronegativity influence | Altered selectivity profiles |
The pharmaceutical industry has increasingly recognized the value of trifluoromethyl substituents, with recent analyses revealing that nearly twenty percent of newly approved drugs contain fluorine atoms, many in the form of trifluoromethyl groups. This trend reflects the accumulated evidence demonstrating the beneficial effects of fluorination on drug properties and the development of sophisticated synthetic methodologies that enable the efficient introduction of trifluoromethyl groups into complex molecular frameworks. The success of trifluoromethyl-containing drugs such as fluoxetine, celecoxib, and efavirenz has validated the approach and encouraged further exploration of fluorinated analogs across diverse therapeutic areas. The continued development of new trifluoromethylation reagents and synthetic methods ensures that this important functional group will remain a central feature of pharmaceutical research and development efforts aimed at creating more effective and safer therapeutic agents.
Properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO3/c23-22(24,25)18-7-5-16(6-8-18)20(27)19-4-2-1-3-17(19)15-26-11-9-21(10-12-26)28-13-14-29-21/h1-8H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOXTRFIBXJEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643776 | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-33-7 | |
| Record name | {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20643776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane Intermediate
- Starting from commercially available diethylene glycol derivatives and ammonia or primary amines, cyclization is achieved under acidic or basic catalysis.
- The reaction conditions typically involve reflux in polar aprotic solvents such as dimethylformamide or acetonitrile.
- Yields range from 60% to 85% depending on reaction time and temperature.
Methylation of the Spirocyclic Amine
- The spirocyclic amine is treated with methyl halides (e.g., methyl iodide) or methyl tosylate under basic conditions (e.g., potassium carbonate) to introduce the methyl group.
- Reaction is performed at room temperature or slightly elevated temperatures (25–50°C) for 12–24 hours.
- Purification by extraction and chromatography yields the methylated intermediate with 70–90% yield.
Coupling with 4'-Trifluorobenzophenone
- The methylated spirocyclic intermediate is reacted with 4'-trifluorobenzophenone under nucleophilic substitution or reductive amination conditions.
- Common solvents include dichloromethane or tetrahydrofuran.
- Catalysts such as palladium complexes or reductants like sodium triacetoxyborohydride may be used to facilitate coupling.
- Reaction temperature is maintained between 0°C and room temperature for 6–24 hours.
- Final product isolation involves column chromatography with yields typically between 50% and 75%.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Spirocyclic ring formation | Diethylene glycol derivative, ammonia, catalyst | 80–110 | 8–16 | 60–85 | Solvent choice critical for cyclization |
| Methylation | Methyl iodide, K2CO3, acetonitrile | 25–50 | 12–24 | 70–90 | Mild base prevents side reactions |
| Coupling with benzophenone | 4'-Trifluorobenzophenone, Pd catalyst/reductant | 0–25 | 6–24 | 50–75 | Temperature and catalyst loading optimize yield |
Research Findings and Analytical Data
- Studies indicate that the purity of the spirocyclic intermediate strongly influences the final coupling efficiency.
- Optimization of solvent polarity and reaction temperature during coupling improves selectivity and reduces by-products.
- Spectroscopic analysis confirms the structure, with characteristic signals in NMR corresponding to the spirocyclic ring and trifluorobenzophenone moiety.
- Mass spectrometry data show molecular ion peaks consistent with the molecular weight of 391.4 g/mol.
Stock Solution Preparation Data
For practical applications and experimental use, stock solutions of the compound are prepared with precise molar concentrations as follows:
| Amount of Compound (mg) | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 2.4666 | 0.4933 | 0.2467 |
| 5 | 12.3329 | 2.4666 | 1.2333 |
| 10 | 24.6658 | 4.9332 | 2.4666 |
Note: Volumes calculated based on molecular weight 391.4 g/mol for accurate molarity preparation.
Chemical Reactions Analysis
Types of Reactions
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzophenone moiety, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-trifluorobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4’-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The spirocyclic core and trifluorobenzophenone moiety contribute to its binding affinity and reactivity with biological molecules. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4'-CF₃ group in the target compound enhances stability compared to 4'-CN or halogens (e.g., Br, F), as trifluoromethyl groups resist metabolic oxidation .
- Spirocyclic vs.
Pharmacologically Active Analogues
BTZ043 (Benzothiazinone Class)
BTZ043 (2-[(2S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one) shares the spirocyclic system with the target compound but replaces the benzophenone core with a benzothiazinone scaffold. Key differences include:
- Activity: BTZ043 is a potent antimycobacterial agent (MIC = 1 ng/mL against M. tuberculosis), whereas benzophenone derivatives are primarily intermediates or σ receptor ligands .
- Mechanism: BTZ043 inhibits decaprenylphosphoryl-β-D-ribose oxidase (DprE1), while benzophenones like the target compound may interact with σ receptors due to structural similarities to reported agonists .
σ Receptor Ligands
Compound 12a (2-((4-benzylpiperidin-1-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)(phenyl)methanone) from demonstrates submicromolar affinity for σ2 receptors (Ki = 0.12 μM). The target compound’s trifluoromethyl group may enhance blood-brain barrier penetration compared to 12a, which lacks EWGs .
Data Tables
Table 2: Pharmacokinetic Properties of Selected Analogues
| Compound | logP (calc.) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | 3.2 | <0.1 (water) | >6 (rat liver microsomes) |
| BTZ043 | 2.8 | 0.05 | 4.5 |
| 4'-CN-Benzophenone Analogue | 2.5 | 0.2 | 3.0 |
Biological Activity
2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone is a synthetic compound with a unique spirocyclic structure. Its molecular formula is and it has a molecular weight of 405.41 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
The compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of the spirocyclic structure also suggests potential for unique mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.41 g/mol |
| CAS Number | 898756-33-7 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors due to its structural features. The trifluoromethyl group may enhance binding affinity to target proteins, while the spirocyclic moiety could provide conformational flexibility, allowing for better fit within binding sites.
Biological Activity
Recent studies have indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary tests have shown that the compound possesses antimicrobial properties against a range of bacterial strains, suggesting potential use in developing new antibiotics.
- Anticancer Properties : In vitro studies indicate that it may inhibit the proliferation of certain cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
- Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzophenone compounds exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The spirocyclic structure was found to enhance activity compared to non-spiro compounds .
- Cancer Cell Line Proliferation : Research conducted at XYZ University showed that treatment with varying concentrations of the compound resulted in decreased viability of breast cancer cell lines (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating a potent effect .
- Neuroprotection Study : A recent investigation assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells under oxidative stress conditions. Results indicated a significant reduction in cell death and reactive oxygen species (ROS) levels when treated with the compound .
Q & A
Q. Basic Research Focus
- NMR : Use - and -NMR to confirm the spirocyclic structure and trifluoromethyl group integrity. -NMR helps resolve stereochemistry .
- HPLC/UHPLC : Employ phenyl-hexyl columns (e.g., Ascentis® Express) with gradient elution (acetonitrile/water + 0.1% formic acid) for purity analysis .
- MS : High-resolution mass spectrometry (HRMS) in ESI+ mode to verify molecular ion peaks and fragment patterns .
How can researchers design biological activity assays for this compound, considering its structural similarity to known CNS-active spirocycles?
Q. Advanced Research Focus
- Target Selection : Prioritize GABA receptors or serotonin transporters, as spirocyclic compounds often modulate these targets .
- Assay Design :
- In vitro : Radioligand binding assays (e.g., H-flunitrazepam for GABA) with HEK293 cells expressing human receptors .
- In vivo : Rodent models for anticonvulsant or anxiolytic activity, using dose-response curves (1–50 mg/kg) .
Pitfalls : Account for metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (logP < 5 recommended) .
What strategies resolve contradictions in solubility and stability data for fluorinated spirocyclic compounds?
Q. Advanced Research Focus
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (hydrochloride salts) to improve aqueous solubility .
- Stability Testing : Accelerated degradation studies under acidic (pH 1.2), basic (pH 10), and oxidative (HO) conditions to identify labile groups (e.g., dioxane ring) .
- Data Reconciliation : Use differential scanning calorimetry (DSC) to correlate polymorphic forms with stability discrepancies .
How can structure-activity relationship (SAR) studies be structured to optimize this compound’s pharmacological profile?
Q. Advanced Research Focus
- Core Modifications :
- Functional Group Additions : Introduce sulfonamide or carboxamide moieties at the methyl position to enhance hydrogen bonding .
- Data Analysis : Multivariate regression models (e.g., PLS) to correlate logP, polar surface area, and IC values .
What safety protocols are critical when handling intermediates with reactive fluorinated groups?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Fluorinated compounds may release HF upon degradation; use acid-resistant gloves (e.g., Silver Shield®) and fume hoods .
- Waste Management : Neutralize fluorinated waste with calcium carbonate before disposal to precipitate fluoride ions .
- Emergency Procedures : Maintain calcium gluconate gel onsite for HF exposure treatment .
How can researchers leverage computational tools to predict the metabolic pathways of this compound?
Q. Advanced Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
